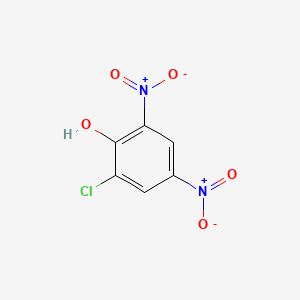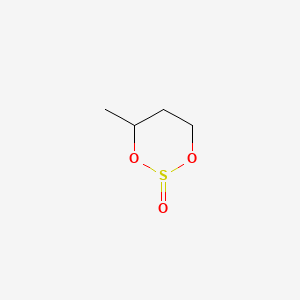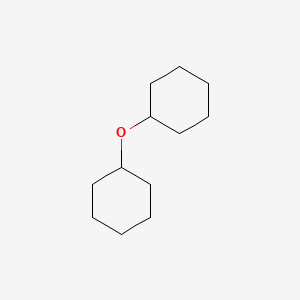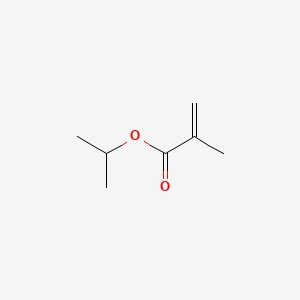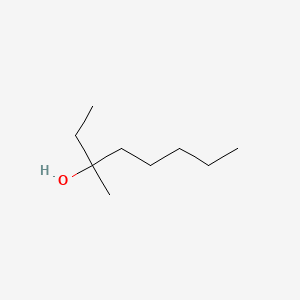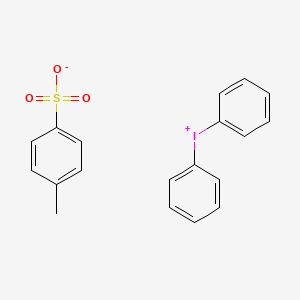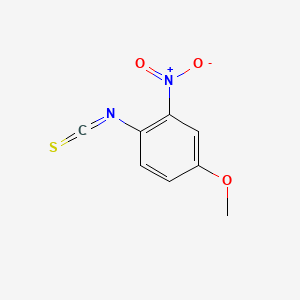
4-Methoxy-2-nitrophenyl isothiocyanate
Übersicht
Beschreibung
“4-Methoxy-2-nitrophenyl isothiocyanate” is a chemical compound with the molecular formula C8H6N2O3S . It has a molecular weight of 210.210 .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-nitrophenyl isothiocyanate” can be represented by the InChI string: InChI=1S/C8H6N2O3S/c1-13-8-4-6(10(11)12)2-3-7(8)9-5-14/h2-4H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-2-nitrophenyl isothiocyanate” include a density of 1.3±0.1 g/cm3, a boiling point of 391.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 190.5±25.1 °C .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
- Pre-Column Derivatization for Glutathione Analysis : 4-Methoxy-2-nitrophenyl isothiocyanate has been used in developing a method for analyzing glutathione. This involves pre-column derivatization using 4-methoxy-2-nitrophenyl isothiocyanate followed by reversed-phase high-performance chromatography (RP HPLC). The method allows for sensitive and quantitative analysis of glutathione, an important molecule in pharmacological research related to carcinogenesis, neurodegenerative, and heart diseases (Alexeeva et al., 2018).
Protein Crosslinking and Affinity Labeling
- Photoreagents for Protein Studies : As a component in photoreagents, 4-methoxy-2-nitrophenyl derivatives, including isothiocyanates, are utilized in protein crosslinking and affinity labeling. These compounds are inactive in the dark but react with amines upon irradiation, proving useful in studying protein interactions and structures (Jelenc et al., 1978).
Environmental Applications
- Pesticide Decomposition in Water : Research has shown that derivatives of 4-methoxy-2-nitrophenyl, such as methyl parathion, can be effectively decomposed in water using photoassisted Fenton reactions. This process could be useful in treating dilute pesticide wastes in environmental applications (Pignatello & Sun, 1995).
Antimicrobial Applications
- Antifungal and Antibacterial Activity : Isothiocyanates derived from 4-methoxy-2-nitrophenyl have been studied for their antifungal and antibacterial properties. Specifically, they show promising potential in inhibiting plant pathogenic fungi and bacteria, suggesting their use in agricultural and pharmaceutical applications (Tang et al., 2018).
Material Science
- Functionalization of Carbon Powder : 2-Methoxy-4-nitrophenyl derivatized carbon powder has been studied for its electrochemical properties. The functionalization of carbon powder with these groups provides a methodology for modifying the surface of carbon particles, which may have applications in material science and electrochemistry (Pandurangappa & Ramakrishnappa, 2006).
Chiral Analysis in Pharmaceuticals
- Chiral Derivatizing Agent for Beta-Blockers : Derivatives of 4-methoxy-2-nitrophenyl isothiocyanate have been used as chiral derivatizing agents in the enantioseparation of beta-blockers, a class of drugs used in cardiovascular diseases. This application is crucial in pharmaceutical analysis, where the separation and identification of drug enantiomers are vital (Péter et al., 2001).
Atmospheric Chemistry
- Study of Biomass Burning Emitted Compounds : Research involving 4-methoxy-2-nitrophenyl derivatives has contributed to understanding the atmospheric reactivity of compounds emitted from biomass burning. This research is significant for environmental and atmospheric chemistry, particularly in studying air pollution and climate change (Lauraguais et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-isothiocyanato-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-7(9-5-14)8(4-6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARXELMRLSEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177748 | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-nitrophenyl isothiocyanate | |
CAS RN |
23165-60-8 | |
| Record name | Benzene, 1-isothiocyanato-4-methoxy-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)
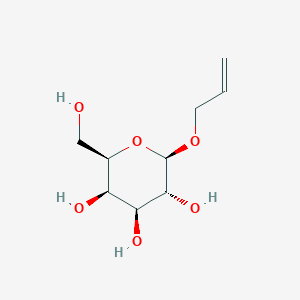

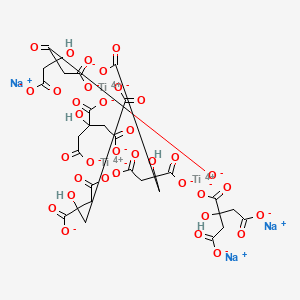
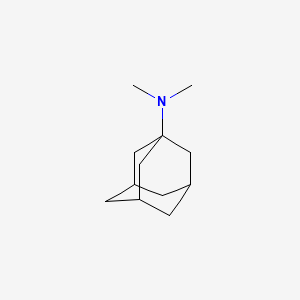
![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
